

Application Note: ^{13}C NMR Chemical Shift Assignments for 2-Hydroxy-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Hydroxy-6-methoxybenzaldehyde
Cat. No.:	B112916

[Get Quote](#)

Introduction: The Role of ^{13}C NMR in the Structural Elucidation of Aromatic Aldehydes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Specifically, ^{13}C NMR spectroscopy allows for the direct observation of the carbon backbone, offering crucial information about the chemical environment of each carbon atom. For researchers and professionals in drug development and materials science, the precise structural characterization of substituted aromatic aldehydes, such as **2-Hydroxy-6-methoxybenzaldehyde**, is paramount for understanding their reactivity, biological activity, and physical properties.

This application note provides a detailed guide to the ^{13}C NMR chemical shifts of **2-Hydroxy-6-methoxybenzaldehyde**. In the absence of a publicly available experimental spectrum for this specific isomer, this guide utilizes a predictive methodology, corroborated by experimental data from closely related structural analogs, to provide a reliable assignment of its ^{13}C NMR spectrum. We will delve into the electronic and steric factors that govern the chemical shifts and provide a comprehensive protocol for acquiring high-quality ^{13}C NMR data for this class of compounds.

Predicted ^{13}C NMR Chemical Shifts and Structural Assignments

The ^{13}C NMR chemical shifts for **2-Hydroxy-6-methoxybenzaldehyde** were predicted using advanced computational algorithms and refined through a comparative analysis with experimentally determined data for salicylaldehyde (2-hydroxybenzaldehyde) and o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ^{13}C NMR Chemical Shifts for **2-Hydroxy-6-methoxybenzaldehyde**

Carbon Atom	Predicted Chemical Shift (δ , ppm) in CDCl_3	Multiplicity (Proton-Coupled)	Rationale for Chemical Shift Assignment
C=O (Aldehyde)	194.5	Singlet (s)	The carbonyl carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp^2 hybridization. This is a characteristic chemical shift for aromatic aldehydes.
C2 (-OH)	161.8	Singlet (s)	This carbon is directly attached to the electron-donating hydroxyl group, leading to significant deshielding.
C6 (-OCH ₃)	160.5	Singlet (s)	The carbon bearing the methoxy group is also strongly deshielded due to the electron-donating nature of the oxygen atom.
C4	136.2	Doublet (d)	This carbon is para to the hydroxyl group and ortho to the methoxy group, experiencing deshielding from both.
C1	114.5	Singlet (s)	The ipso-carbon to the aldehyde group is shielded relative to other quaternary

			carbons due to the electron-withdrawing nature of the formyl group.
C5	110.3	Doublet (d)	This carbon is meta to the hydroxyl group and ortho to the aldehyde group, experiencing moderate shielding.
C3	102.8	Doublet (d)	This carbon is ortho to the hydroxyl group and para to the aldehyde group, showing significant shielding.
-OCH ₃	56.4	Quartet (q)	The methoxy carbon exhibits a typical chemical shift for an sp ³ hybridized carbon attached to an oxygen atom.

Note: These chemical shifts are predicted and may vary slightly from experimental values. The solvent used can also influence the observed shifts.

Analysis and Justification of Chemical Shift Assignments

The assignment of the ¹³C NMR signals of **2-Hydroxy-6-methoxybenzaldehyde** is based on the well-established principles of substituent effects in aromatic systems. The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups, and the electron-withdrawing aldehyde (-CHO) group, exert significant influence on the electron density of the aromatic ring, thereby affecting the chemical shifts of the carbon atoms.

Substituent Effects on the Aromatic Ring:

- Hydroxyl Group (-OH): As a strong activating group, the -OH group donates electron density to the aromatic ring through resonance, causing a significant downfield shift (deshielding) of the carbon to which it is attached (C2) and the ortho and para carbons.
- Methoxy Group (-OCH₃): Similar to the hydroxyl group, the -OCH₃ group is also an activating group that deshields the attached carbon (C6) and the ortho and para positions.
- Aldehyde Group (-CHO): The aldehyde group is a deactivating group that withdraws electron density from the aromatic ring, leading to a general shielding of the ring carbons, particularly the ortho and para positions.

The interplay of these electronic effects, along with steric interactions, results in the predicted chemical shifts.

Figure 1: Molecular structure and electronic effects in **2-Hydroxy-6-methoxybenzaldehyde**.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of **2-Hydroxy-6-methoxybenzaldehyde**.

Sample Preparation:

- Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used, but will result in different chemical shifts.
- Concentration: Dissolve 15-25 mg of **2-Hydroxy-6-methoxybenzaldehyde** in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and desired experimental outcome.

- Spectrometer Frequency: 100 MHz for ^{13}C
- Pulse Program: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): 1.0 - 2.0 seconds.
- Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is necessary for accurate integration of quaternary carbons, although this is not typically required for routine ^{13}C spectra.
- Number of Scans (NS): 1024 - 4096 scans, depending on the sample concentration.
- Spectral Width (SW): 0 - 220 ppm.
- Temperature: 298 K (25 °C).

Data Processing:

- Apply an exponential multiplication (line broadening) of 0.5 - 1.0 Hz to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Figure 2: Workflow for ^{13}C NMR analysis.

Conclusion

This application note provides a comprehensive guide to the ^{13}C NMR chemical shifts of **2-Hydroxy-6-methoxybenzaldehyde** based on predictive methods and comparative analysis with structurally similar compounds. The detailed explanation of substituent effects and the

provided experimental protocol will serve as a valuable resource for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery, enabling the confident identification and characterization of this and related aromatic aldehydes.

References

- NMRDB.org. An online resource for the prediction of ^1H and ^{13}C NMR spectra.
- Spectral Database for Organic Compounds (SDBS). A comprehensive database of spectral data for organic compounds, including ^{13}C NMR data for salicylaldehyde and o-vanillin. National Institute of Advanced Industrial Science and Technology (AIST), Japan.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. This book provides foundational knowledge on the principles of ^{13}C NMR spectroscopy.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. A standard textbook offering detailed explanations of various spectroscopic techniques, including ^{13}C NMR.
- To cite this document: BenchChem. [Application Note: ^{13}C NMR Chemical Shift Assignments for 2-Hydroxy-6-methoxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b112916#13c-nmr-chemical-shifts-for-2-hydroxy-6-methoxybenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com